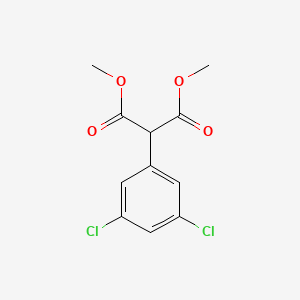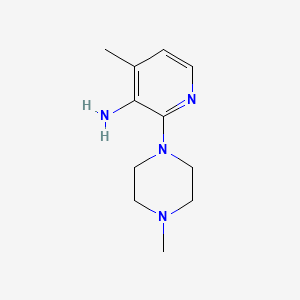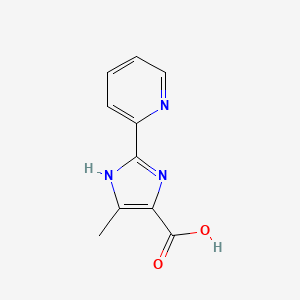
p-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzoquinone core substituted with fluorophenyl and diphenyl groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone typically involves multi-step organic reactions. One common method includes the oxidative coupling of 4-fluorobenzene and diphenylacetylene in the presence of a suitable oxidizing agent such as potassium permanganate or cerium ammonium nitrate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives with different substituents.
Reduction: Reduction reactions can convert the benzoquinone core to hydroquinone, altering its electronic properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, cerium ammonium nitrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone involves its interaction with molecular targets through its quinone core. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the induced oxidative stress can lead to cell apoptosis. The fluorophenyl and diphenyl groups may also enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity.
相似化合物的比较
- 2,5-Bis(4-Fluorophenyl)-3,6-Diphenylpyrazine
- 2,5-Bis(4-Fluorophenyl)-1,3,4-Oxadiazole
- 2,5-Bis(4-Fluorophenyl)-1,3,4-Thiadiazole
Comparison: 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone is unique due to its benzoquinone core, which imparts distinct redox properties compared to the pyrazine, oxadiazole, and thiadiazole analogs. The presence of fluorophenyl groups enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions. Additionally, the diphenyl substitution provides steric hindrance, influencing its interaction with molecular targets and its overall stability.
属性
CAS 编号 |
22030-92-8 |
|---|---|
分子式 |
C30H18F2O2 |
分子量 |
448.5 g/mol |
IUPAC 名称 |
2,5-bis(4-fluorophenyl)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H18F2O2/c31-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)29(33)28(22-13-17-24(32)18-14-22)26(30(27)34)20-9-5-2-6-10-20/h1-18H |
InChI 键 |
YEXPNFDNTFACLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



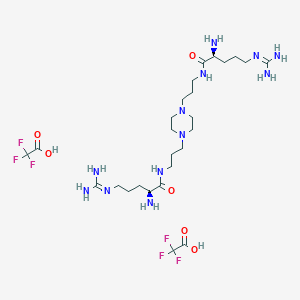
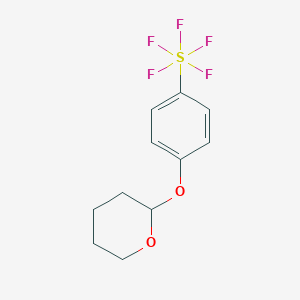
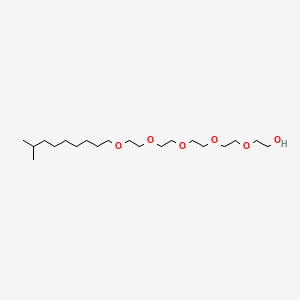

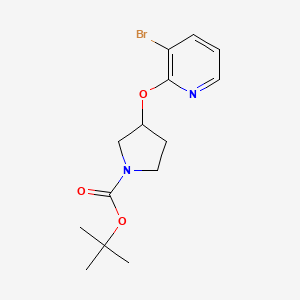
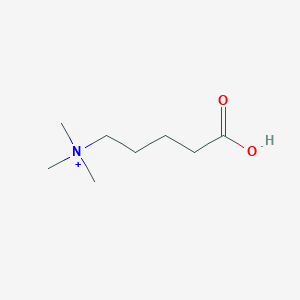
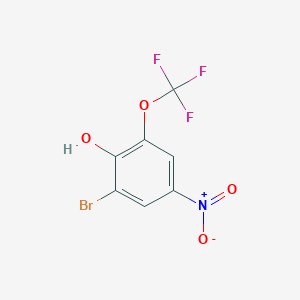
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
